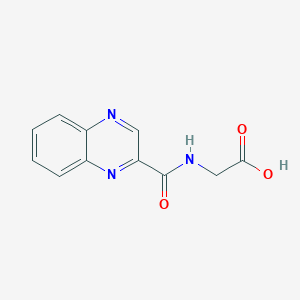
Glycine, N-(2-quinoxaloyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(2-quinoxaloyl)-, also known as quinoxaline-2-carboxylic acid, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been reported to possess a wide range of biological activities, making it an important target for research.
作用机制
The mechanism of action of glycine, N-(2-quinoxaloyl)- is not fully understood. However, studies have shown that the compound interacts with various biological targets such as enzymes, receptors, and ion channels. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal activity.
生化和生理效应
Glycine, N-(2-quinoxaloyl)- has been reported to have various biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help protect cells from oxidative damage. The compound has also been shown to have anti-inflammatory activity, which can help reduce inflammation in the body. Additionally, glycine, N-(2-quinoxaloyl)- has been reported to have neuroprotective effects, which can help protect neurons from damage.
实验室实验的优点和局限性
One advantage of using glycine, N-(2-quinoxaloyl)- in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying various biological processes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to prepare solutions for experiments.
未来方向
There are several future directions for the research on glycine, N-(2-quinoxaloyl)-. One direction is the development of new synthetic methods for the compound. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with biological targets.
合成方法
The synthesis of glycine, N-(2-quinoxaloyl)- involves the reaction between glycine and 2-chloroquinoxaline in the presence of a base. The reaction results in the formation of glycine, N-(2-quinoxaloyl)- in moderate to good yields. The compound can be purified by recrystallization or column chromatography.
科学研究应用
The scientific research application of glycine, N-(2-quinoxaloyl)- is diverse and includes its use in the fields of medicinal chemistry, biochemistry, and pharmacology. The compound has been reported to possess antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
5569-99-3 |
|---|---|
产品名称 |
Glycine, N-(2-quinoxaloyl)- |
分子式 |
C11H9N3O3 |
分子量 |
231.21 g/mol |
IUPAC 名称 |
2-(quinoxaline-2-carbonylamino)acetic acid |
InChI |
InChI=1S/C11H9N3O3/c15-10(16)6-13-11(17)9-5-12-7-3-1-2-4-8(7)14-9/h1-5H,6H2,(H,13,17)(H,15,16) |
InChI 键 |
SYRMBQLKOGGQII-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O |
其他 CAS 编号 |
5569-99-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)

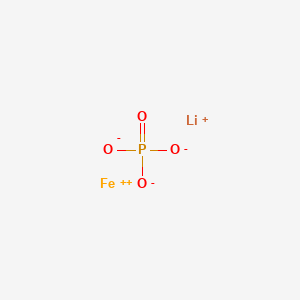
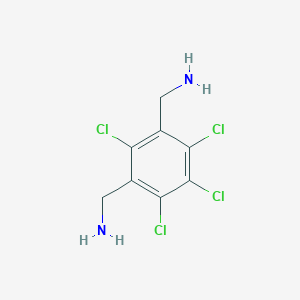
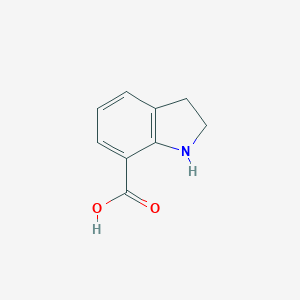
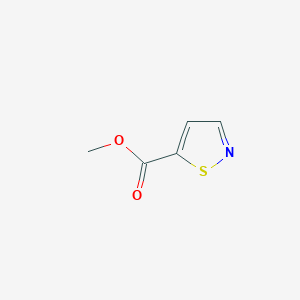
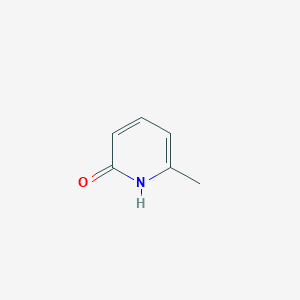
![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)

![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)
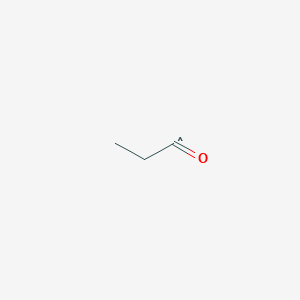


![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)